molecular formula C12H18O4 B149402 Tuberonic acid CAS No. 124649-26-9

Tuberonic acid

Cat. No.: B149402
CAS No.: 124649-26-9
M. Wt: 226.27 g/mol
InChI Key: RZGFUGXQKMEMOO-SZXTZRQCSA-N
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Mechanism of Action

Target of Action

Tuberonic acid, a derivative of the plant growth regulator jasmonic acid , is known to interact with a membrane protein, referred to as MTJG (membrane target protein of jasmonate glucoside), in the motor cells of certain plants . This interaction is believed to be involved in the leaf-closing activity of this compound .

Mode of Action

This compound’s interaction with its target, MTJG, is stereospecific . This means that the spatial arrangement of the atoms in this compound is crucial for its interaction with MTJG.

Biochemical Pathways

This compound is part of the jasmonates family, which are lipid-derived signaling compounds . Jasmonates are formed from α-linolenic acid of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway . This compound, being chemically similar to jasmonic acid, is believed to be involved in similar biochemical pathways, regulating plant growth, development, secondary metabolism, defense against insect attack and pathogen infection, and tolerance to abiotic stresses such as wounding, UV light, salt, and drought .

Pharmacokinetics

It is known that jasmonates, including this compound, undergo multilayered organization of biosynthesis and inactivation, contributing to the fine-tuning of their responses .

Result of Action

This compound has been observed to have strong tuber-inducing properties during in vitro conditions . It is believed to enhance tuber formation in potato plants . Additionally, it has been found to be electrophysiologically active and also to be repellent in laboratory and field studies .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the tuber-inducing activity of this compound in potato plants is regulated predominantly by photoperiods. Short-day conditions promote tuberization, whereas long-day conditions inhibit the tuberization process .

Biochemical Analysis

Biochemical Properties

Tuberonic acid is known to interact with various enzymes, proteins, and other biomolecules. It is a part of the jasmonates group of plant hormones which help regulate plant growth and development . It is also considered a plant metabolite, a eukaryotic metabolite produced during a metabolic reaction in plants . This compound has been identified within plants including hydroxycinnamates, hydroxybenzoates, flavonoid glycosides, and its glucosyl derivative .

Cellular Effects

This compound plays a significant role in various types of cells and cellular processes. It influences cell function by mediating diverse developmental processes and plant defense responses . It has been found to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound, which is chemically very similar to jasmonic acid, was observed to have strong tuber-inducing properties during in vitro conditions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been observed that this compound and its sulfonated derivative are naturally occurring in A. thaliana .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It is formed from α-linolenic acid of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tuberonic acid can be synthesized from jasmonic acid through hydroxylation. The process involves the use of specific enzymes such as lipoxygenases, which catalyze the hydroxylation of jasmonic acid at the 12th carbon position .

Industrial Production Methods: In an industrial setting, this compound is typically produced through biotechnological methods involving the cultivation of plants or plant cell cultures that naturally produce jasmonic acid. The jasmonic acid is then extracted and converted to this compound through enzymatic reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tuberonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in tuber formation and its potent biological activity compared to other jasmonates. Its hydroxylation at the 12th carbon position distinguishes it from jasmonic acid and other derivatives, providing it with unique properties and functions .

Properties

IUPAC Name

2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGFUGXQKMEMOO-SZXTZRQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1CC(=O)O)CC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]([C@H]1CC(=O)O)C/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316194
Record name (+)-Tuberonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124649-26-9
Record name (+)-Tuberonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124649-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tuberonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124649269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tuberonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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